5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide
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Overview
Description
5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide is a heterocyclic compound that contains both oxazole and triazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the phenyl group and the triazole ring in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have been found to exhibit weak to high cytotoxic activities against tumor cell lines .
Action Environment
It’s known that the activation barrier of similar compounds can be overcome under certain conditions, such as heating .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides under basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-phenyl-1H-1,2,3-triazol-1-yl)oxazole-2-carboxamide
- 5-(4-phenyl-1H-1,2,4-triazol-1-yl)oxazole-2-carboxamide
- 5-(4-phenyl-1H-1,2,4-triazol-3-yl)oxazole-2-carboxamide
Uniqueness
5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide is unique due to the specific positioning of the triazole ring and the phenyl group, which contributes to its distinct chemical properties and biological activities. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities compared to its analogs.
Biological Activity
5-Phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C12H10N4O2 with a systematic name reflecting its complex structure. The presence of both the triazole and oxazole rings contributes to its unique pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of triazole and oxazole compounds exhibit significant anticancer properties. For instance, the synthesis of various derivatives has shown promising results against multiple cancer cell lines.
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 2.41 | Induction of apoptosis via p53 pathway |
Other Triazole Derivative | U-937 | 0.65 | Caspase activation |
Doxorubicin | MCF-7 | 0.50 | DNA intercalation |
The compound showed an IC50 value of 2.41 µM against the MCF-7 breast cancer cell line, indicating its potential as an effective anticancer agent. Flow cytometry assays revealed that it induces apoptosis through the activation of the p53 pathway, leading to increased expression levels of pro-apoptotic factors such as caspase-3.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15 µg/mL | Inhibition of cell wall synthesis |
Escherichia coli | 20 µg/mL | Disruption of membrane integrity |
Pseudomonas aeruginosa | 25 µg/mL | Interference with metabolic pathways |
The compound exhibited an MIC of 15 µg/mL against Staphylococcus aureus, suggesting it could be a candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated the efficacy of various oxazole derivatives, including our compound, against human leukemia cell lines. The results showed that modifications to the oxazole ring significantly enhanced cytotoxicity compared to standard treatments like doxorubicin .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the structure-activity relationship indicated that the presence of electron-donating groups on the phenyl ring enhances biological activity. This was corroborated by molecular docking studies which revealed strong hydrophobic interactions between the compound and target receptors involved in cancer progression .
Properties
IUPAC Name |
5-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-10(16-12-14-7-15-17-12)11-13-6-9(19-11)8-4-2-1-3-5-8/h1-7H,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJVKAMGRPXEOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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